molecular formula C15H30N2 B1581157 4,4'-Trimethylenebis(1-methylpiperidine) CAS No. 64168-11-2

4,4'-Trimethylenebis(1-methylpiperidine)

Cat. No.: B1581157
CAS No.: 64168-11-2
M. Wt: 238.41 g/mol
InChI Key: JWOTWWORMYMZCR-UHFFFAOYSA-N
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Description

4,4’-Trimethylenebis(1-methylpiperidine) is a chemical compound with the molecular formula C15H30N2. It is a heterocyclic compound that features two piperidine rings connected by a trimethylene bridge. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Trimethylenebis(1-methylpiperidine) typically involves the reaction of 1-methylpiperidine with a suitable trimethylene bridging agent. One common method is the reaction of 1-methylpiperidine with 1,3-dibromopropane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Trimethylenebis(1-methylpiperidine) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Trimethylenebis(1-methylpiperidine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine rings.

Scientific Research Applications

4,4’-Trimethylenebis(1-methylpiperidine) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including dyes and ionic liquids.

    Biology: The compound can be used in the development of biologically active molecules and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

  • 4,4’-Trimethylenedipiperidine
  • N-Methylpiperidine
  • N,N’-Dimethyl-1,6-hexanediamine

Comparison: 4,4’-Trimethylenebis(1-methylpiperidine) is unique due to its trimethylene bridge connecting two piperidine rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOTWWORMYMZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCCC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070061
Record name Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl-
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64168-11-2
Record name 4,4′-Trimethylenebis(1-methylpiperidine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64168-11-2
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Record name Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl-
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Record name Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine)
Source European Chemicals Agency (ECHA)
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Record name 4,4′-Trimethylenebis(1-methylpiperidine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,4'-trimethylenebis(1-methylpiperidine) in the development of anion exchange membranes (AEMs)?

A: 4,4'-Trimethylenebis(1-methylpiperidine) serves as a crosslinking agent in the fabrication of AEMs. This crosslinking modification enhances the mechanical properties of the AEMs and reduces their water uptake, both crucial for AEM performance and longevity. This is particularly relevant for their application in alkaline fuel cells, a promising clean energy technology.

Q2: How does 4,4'-trimethylenebis(1-methylpiperidine) contribute to the formation of silica coatings?

A: 4,4'-Trimethylenebis(1-methylpiperidine) acts as a catalyst in the curing process of polysilazane-based coatings. , When applied to various materials, this coating solution forms a durable silica layer with strong adhesion.

Q3: What are the material compatibility and stability aspects of coatings utilizing 4,4'-trimethylenebis(1-methylpiperidine) as a catalyst?

A: Research indicates that 4,4'-trimethylenebis(1-methylpiperidine)-catalyzed polysilazane coatings exhibit excellent adhesion to a wide range of materials, including metals, plastics, glass, ceramic, wood, cement, mortar, and bricks. Furthermore, these coatings demonstrate impressive resistance to corrosion, scratches, abrasion, and various chemical attacks, making them suitable for demanding applications.

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